Ethyl 2-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Description
Ethyl 2-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-4,5-dimethylthiophene-3-carboxylate is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a thiophene ring. The structure includes:
- A 5,6-dimethylthieno[2,3-d]pyrimidin-4-yl group, which is a bicyclic system combining thiophene and pyrimidine rings. This moiety is associated with diverse bioactivities, including kinase inhibition and anti-inflammatory effects .
- A sulfanylacetyl linker (-SCH₂CO-) bridging the pyrimidine and thiophene rings.
- Ethyl 4,5-dimethylthiophene-3-carboxylate, providing lipophilicity and ester functionality critical for bioavailability and metabolic stability.
The compound is synthesized via nucleophilic substitution or condensation reactions, often involving intermediates like ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate and activated pyrimidine derivatives .
Properties
IUPAC Name |
ethyl 2-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S3/c1-6-25-19(24)15-10(3)12(5)28-18(15)22-13(23)7-26-16-14-9(2)11(4)27-17(14)21-8-20-16/h8H,6-7H2,1-5H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBNWFRRAXVUSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC=NC3=C2C(=C(S3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-4,5-dimethylthiophene-3-carboxylate (CAS: 315682-65-6) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 497.65 g/mol. The compound features multiple functional groups that contribute to its biological activity, including a thieno[2,3-d]pyrimidine moiety known for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 497.65 g/mol |
| CAS Number | 315682-65-6 |
| Density | 1.38 g/cm³ (predicted) |
| Boiling Point | 709.6 °C (predicted) |
Synthesis
The compound can be synthesized through various organic reactions involving thieno[2,3-d]pyrimidine derivatives and thiophene carboxylic acids. The synthesis typically involves multi-step reactions that include acylation and amidation processes to introduce the necessary functional groups.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related thiophene derivatives demonstrate potent inhibitory effects on various cancer cell lines such as breast, colon, lung, and prostate cancers at low micromolar concentrations. These compounds have been compared favorably to established chemotherapeutics like etoposide in terms of efficacy and selectivity against cancer cells while exhibiting lower toxicity to normal cells .
The proposed mechanisms by which these compounds exert their anticancer effects include:
- Topoisomerase Inhibition : The compound acts as a selective inhibitor of topoisomerase II, an enzyme crucial for DNA replication and transcription. This inhibition leads to the accumulation of DNA breaks and ultimately triggers apoptosis in cancer cells .
- Induction of Reactive Oxygen Species (ROS) : The compound has been shown to increase ROS levels in cancer cells, contributing to oxidative stress and cell death .
- Cell Cycle Arrest : Studies suggest that treatment with these compounds can induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating .
Case Studies
Several studies have documented the efficacy of related compounds:
- Study on Breast Cancer : A study evaluated the anticancer activity of a series of thiophene derivatives against MCF-7 breast cancer cells. The results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis through ROS generation .
- Colon Cancer Analysis : Another investigation focused on the effects of thiophene-based compounds on HT-29 colon cancer cells. The results showed a marked decrease in cell viability and increased apoptosis rates when treated with these compounds .
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
Key Observations:
Methyl esters (e.g., ) may exhibit faster hydrolysis rates in vivo due to lower steric hindrance .
Pyrimidine Substituents: 5,6-Dimethyl groups on the thienopyrimidine ring (target) likely enhance steric shielding, improving metabolic stability compared to unsubstituted analogues .
Thiophene Modifications :
- Tetrahydrobenzo[b]thiophene () increases ring saturation, reducing aromaticity and altering electronic properties critical for π-π stacking interactions .
Pharmacological and Physicochemical Profiles
Table 2: Comparative Bioactivity and Properties
Key Findings:
- Antioxidant Activity: Analogues with cyanoacrylamide substituents (e.g., ) exhibit significant antioxidant activity (IC₅₀ = 12–45 µM in DPPH assays), suggesting the target compound may share similar redox-modulating properties .
- Anti-inflammatory Potential: Structural similarities to ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido) derivatives () imply possible COX-2 or TNF-α inhibition .
Preparation Methods
Gewald Reaction for Thienopyrimidine Core Formation
The 5,6-dimethylthieno[2,3-d]pyrimidine nucleus is typically synthesized via modified Gewald cyclization:
Reaction Scheme
-
Condensation of 2-aminothiophene-3-carbonitrile with acetylacetone in acetic acid (80°C, 6 hr)
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Cyclodehydration using PCl₅ in dry DCM (-10°C to RT, 2 hr)
Critical Parameters
-
Stoichiometric control of acetylacetone (1.2 eq) prevents dimerization side reactions
-
Strict temperature control during PCl₅ addition avoids ring-opening byproducts
Thiophene Carboxylate Subunit Preparation
Friedel-Crafts Acylation Approach
Ethyl 4,5-dimethylthiophene-3-carboxylate is synthesized through:
Stepwise Protocol
-
Ethyl 3-amino-4,5-dimethylthiophene-2-carboxylate formation (EtOH/HCl, reflux 12 hr)
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Diazotization at 0–5°C (NaNO₂/H₂SO₄)
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Sandmeyer reaction with CuCN to introduce cyano group
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Final Yield : 54% after column chromatography (silica gel, hexane:EtOAc 4:1)
Optimization Note
Microwave-assisted synthesis reduces reaction time from 12 hr to 45 min with comparable yields (52%).
Sulfanylacetyl Linker Installation
Thioether Bridge Formation
The critical sulfanylacetyl connection employs nucleophilic aromatic substitution:
Standard Conditions
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React 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine (1 eq) with mercaptoacetic acid (1.5 eq)
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Base: K₂CO₃ in anhydrous DMF
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Temperature: 80°C under N₂ for 8 hr
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Conversion : >95% (monitored by TLC)
Side Reaction Mitigation
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Strict exclusion of moisture prevents hydrolysis of chloro intermediate
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Use of molecular sieves (4Å) absorbs generated HCl
Final Coupling Strategies
Peptide-Type Amide Bond Formation
The terminal amide linkage is achieved through:
EDCI/HOBt-Mediated Coupling
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Activate sulfanylacetic acid (1.2 eq) with EDCI (1.5 eq)/HOBt (1.5 eq) in DCM
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Add ethyl 4,5-dimethylthiophene-3-carboxylate-2-amine (1 eq)
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Stir at RT for 24 hr under argon
Alternative Methods Comparison
| Coupling Reagent | Solvent | Time (hr) | Yield |
|---|---|---|---|
| EDCI/HOBt | DCM | 24 | 63% |
| HATU | DMF | 6 | 58% |
| DCC/DMAP | THF | 48 | 41% |
Purification and Characterization
Chromatographic Techniques
Final purification employs gradient elution:
-
Column : Reverse-phase C18 (250 × 4.6 mm, 5 μm)
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Mobile Phase : MeCN/H₂O (0.1% TFA) from 30% to 70% over 30 min
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H), 2.28 (s, 6H), 3.82 (s, 2H)...
Scale-Up Considerations
Kilogram-Scale Production Challenges
Industrial synthesis faces three key hurdles:
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Exothermic risk during Gewald cyclization (ΔT > 50°C)
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Pd-catalyzed couplings introducing metal contaminants
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Polymorphism issues in final crystallization
Process Solutions
-
Continuous flow reactor for thienopyrimidine synthesis (residence time 8 min)
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Chelating resins for Pd removal (<5 ppm residual)
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Polymorph control via antisolvent crystallization (IPA/water)
Emerging Synthetic Technologies
Photoredox Catalysis Applications
Recent advances employ visible-light-mediated C–S bond formation:
Protocol
-
Substrates: 4-chlorothienopyrimidine + thioacetic acid
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Catalyst: Ir(ppy)₃ (1 mol%)
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Light: 450 nm LED, 25°C, 2 hr
Green Chemistry Approaches
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
